molecular formula C8H6BrIO B2575934 1-(5-Bromo-2-iodophenyl)ethanone CAS No. 1261648-81-0

1-(5-Bromo-2-iodophenyl)ethanone

Cat. No.: B2575934
CAS No.: 1261648-81-0
M. Wt: 324.943
InChI Key: KXTYYQSRAGKUSX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodophenyl)ethanone is an organic compound with the molecular formula C₈H₆BrIO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and iodination of acetophenone derivatives. For instance, starting with 2-amino-5-bromobenzoic acid, the compound can be synthesized through a series of reactions involving diazotization, iodination, and subsequent acetylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium bromide in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

  • Substituted phenyl ethanones
  • Carboxylic acids
  • Alcohols
  • Coupled aromatic compounds

Scientific Research Applications

1-(5-Bromo-2-iodophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-iodophenyl)ethanone depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-iodophenyl)ethanone is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other halogenated ethanones. This dual halogenation allows for versatile chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-(5-bromo-2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYYQSRAGKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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